2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole
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Overview
Description
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole is a complex organic compound that features both benzoselenazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole typically involves the condensation of 3-ethyl-1,3-benzoselenazole with 3-ethyl-1,3-benzothiazole under specific reaction conditions. This process may require the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and benzoselenazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: Various biochemical pathways that the compound can influence, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1,3-benzoselenazole
- 3-Ethyl-1,3-benzothiazole
- 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole
Uniqueness
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole is unique due to its dual benzoselenazole and benzothiazole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
76379-44-7 |
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Molecular Formula |
C19H16N2SSe |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[3-(3-ethyl-1,3-benzoselenazol-2-ylidene)prop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H16N2SSe/c1-2-21-15-9-4-6-11-17(15)23-19(21)13-7-12-18-20-14-8-3-5-10-16(14)22-18/h3-13H,2H2,1H3 |
InChI Key |
HNJDFERQFAZXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=CC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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